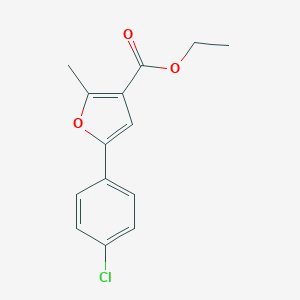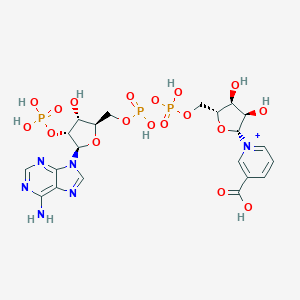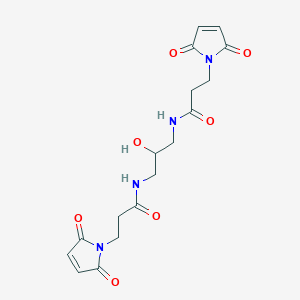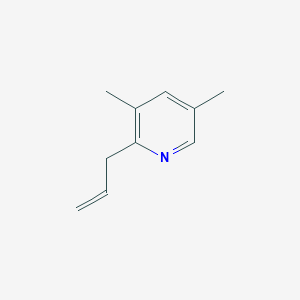![molecular formula C15H17NO9 B056087 [(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 120085-67-8](/img/structure/B56087.png)
[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyran derivatives involves multicomponent reactions that allow for the construction of these compounds under mild reaction conditions. For example, Kumar et al. (2021) reported an adaptable multicomponent synthesis approach for 4H-pyran molecules, demonstrating the efficiency and versatility of these synthesis strategies (Kumar et al., 2021).
Molecular Structure Analysis
The molecular structure of pyran derivatives is often analyzed through X-ray crystallography, providing insights into their conformation and configuration. Zukerman-Schpector et al. (2015) detailed the crystal structure of a closely related pyran derivative, highlighting the distorted half-boat conformation of the pyran ring (Zukerman-Schpector et al., 2015).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
[(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate, a related compound, has been studied for its crystal structure. The pyran ring in this compound adopts a distorted half-boat conformation, with molecules linked into a supramolecular chain, providing insights into molecular interactions and packing in crystals (Zukerman-Schpector et al., 2015).
Synthesis and Characterization of Sugar Derivatives
Research has focused on synthesizing and characterizing sugar derivatives using similar compounds. For example, the synthesis of one new sugar imine molecule using D-glucose and a click chemistry reaction mechanism shows the potential for creating diverse molecular structures using pyran derivatives (Mohammed et al., 2020).
Application in Synthesis of Complex Molecules
The compound and its variants have been used in the synthesis of complex molecules, such as methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate. This demonstrates the utility of pyran derivatives in organic synthesis, offering mild reaction conditions and high yields (Zhang Guo-fu, 2012).
Mecanismo De Acción
Target of Action
The primary targets of the compound “3,4,5,7-Tetra-O-acetyl-2,6-anhydro-D-lyxo-hept-2-enonitrile” are currently unknown. This compound is a noteworthy nitrile group, making it an indispensable compound in the intricate landscape of drug discovery and design .
Mode of Action
Its structure suggests that it may interact with its targets through its nitrile groups .
Pharmacokinetics
Its molecular weight is 355.30 , which may influence its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Its noteworthy nitrile groups suggest that it may have significant effects in the field of drug discovery and design .
Propiedades
IUPAC Name |
[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO9/c1-7(17)21-6-12-14(23-9(3)19)15(24-10(4)20)13(22-8(2)18)11(5-16)25-12/h12,14-15H,6H2,1-4H3/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQBNECJLXVDNJ-VHDGCEQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C(=C(O1)C#N)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177030 | |
| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
CAS RN |
120085-67-8 | |
| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120085-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-lyxo-Hept-2-enononitrile, 2,6-anhydro-, 3,4,5,7-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



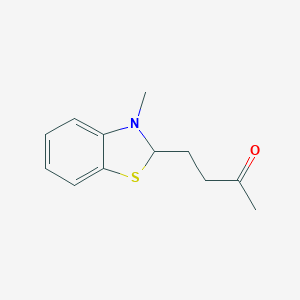
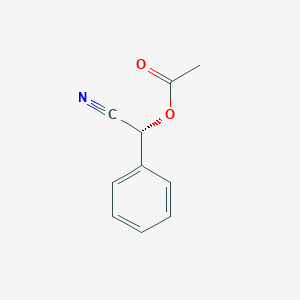
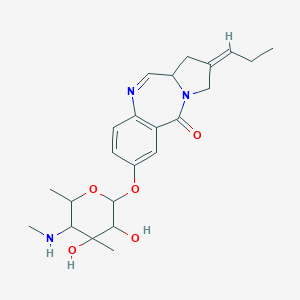
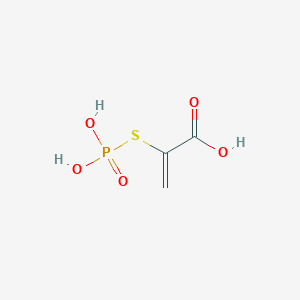
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
